molecular formula C11H10O4 B6252858 5-ethoxy-1-benzofuran-2-carboxylic acid CAS No. 887405-80-3

5-ethoxy-1-benzofuran-2-carboxylic acid

Cat. No. B6252858
CAS RN: 887405-80-3
M. Wt: 206.2
InChI Key:
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Description

5-Ethoxy-1-benzofuran-2-carboxylic acid (5EBC) is a compound that is used in a variety of scientific research applications. It is an organic acid that is derived from the benzofuran molecule and is commonly used for its unique properties. 5EBC has a variety of applications in the field of synthetic organic chemistry and biochemistry, and is used in a range of laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds and materials.

Scientific Research Applications

5-ethoxy-1-benzofuran-2-carboxylic acid has a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds and materials. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. In addition, 5-ethoxy-1-benzofuran-2-carboxylic acid is used in the synthesis of polymers, dyes, and other materials. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and ketones.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-benzofuran-2-carboxylic acid is not fully understood. However, it is known that 5-ethoxy-1-benzofuran-2-carboxylic acid can react with various other compounds to form a variety of products. It is believed that 5-ethoxy-1-benzofuran-2-carboxylic acid acts as an electrophile, meaning that it can react with nucleophiles to form a covalent bond. This reaction is used in the synthesis of a variety of compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethoxy-1-benzofuran-2-carboxylic acid are not well-understood. However, it is known that 5-ethoxy-1-benzofuran-2-carboxylic acid can react with other compounds to form a variety of products. It is believed that 5-ethoxy-1-benzofuran-2-carboxylic acid can act as an antioxidant, meaning that it can protect cells from oxidative damage. In addition, 5-ethoxy-1-benzofuran-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethoxy-1-benzofuran-2-carboxylic acid in lab experiments include its versatility, reactivity, and low cost. 5-ethoxy-1-benzofuran-2-carboxylic acid is a relatively inexpensive compound, and it is also relatively easy to synthesize. In addition, 5-ethoxy-1-benzofuran-2-carboxylic acid is highly reactive, meaning that it can be used to synthesize a variety of compounds and materials. However, there are some limitations to using 5-ethoxy-1-benzofuran-2-carboxylic acid in lab experiments. For example, 5-ethoxy-1-benzofuran-2-carboxylic acid can be toxic if not handled correctly, and it can also be difficult to store.

Future Directions

The potential future directions for 5-ethoxy-1-benzofuran-2-carboxylic acid include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. In addition, further research into the mechanism of action of 5-ethoxy-1-benzofuran-2-carboxylic acid could lead to a better understanding of its reactivity and potential uses. Additionally, further research into the synthesis of 5-ethoxy-1-benzofuran-2-carboxylic acid could lead to more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of 5-ethoxy-1-benzofuran-2-carboxylic acid could lead to better safety protocols for its use in laboratory experiments.

Synthesis Methods

The synthesis of 5-ethoxy-1-benzofuran-2-carboxylic acid is relatively straightforward and involves a few steps. The first step is to react 5-ethoxy-1-benzofuran with ethyl chloroformate in the presence of an acid catalyst. This reaction produces the ethyl ester of 5-ethoxy-1-benzofuran-2-carboxylic acid. This ester can then be hydrolyzed to produce 5-ethoxy-1-benzofuran-2-carboxylic acid. In addition to this method, 5-ethoxy-1-benzofuran-2-carboxylic acid can also be synthesized from the reaction of 5-ethoxy-1-benzofuran and ethyl bromoacetate in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethoxy-1-benzofuran-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzoic acid", "ethyl bromide", "sodium ethoxide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Ethylation of 2-hydroxybenzoic acid with ethyl bromide in the presence of sodium ethoxide to form ethyl 2-hydroxybenzoate.", "Step 2: Conversion of ethyl 2-hydroxybenzoate to ethyl 2-bromo-2-hydroxybenzoate using sulfuric acid.", "Step 3: Preparation of sodium 2-bromo-2-hydroxybenzoate by reacting ethyl 2-bromo-2-hydroxybenzoate with sodium hydroxide.", "Step 4: Cyclization of sodium 2-bromo-2-hydroxybenzoate with sodium ethoxide to form 5-ethoxy-1-benzofuran-2-carboxylic acid.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate." ] }

CAS RN

887405-80-3

Product Name

5-ethoxy-1-benzofuran-2-carboxylic acid

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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